4-methyl-2,6-dipyridin-2-ylpyridine
Overview
Description
4-Methyl-2,6-dipyridin-2-ylpyridine, also known as 4’-Methyl-2,2’:6’,2’'-terpyridine, is a heterocyclic compound with the molecular formula C16H13N3. It is a derivative of terpyridine, which consists of three pyridine rings connected in a linear arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-dipyridin-2-ylpyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst (NiBr2(PPh3)2) in the presence of tetraethylammonium iodide (Et4NI) and zinc powder . This reaction is carried out under mild conditions and results in high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
4-Methyl-2,6-dipyridin-2-ylpyridine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mechanism of Action
The mechanism of action of 4-methyl-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These complexes can interact with biological molecules, influencing various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another widely studied bipyridine derivative with similar coordination chemistry properties.
1,10-Phenanthroline: A related compound with three nitrogen atoms in a fused ring system, often used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with two methyl groups, similar in structure and reactivity to 4-methyl-2,6-dipyridin-2-ylpyridine.
Uniqueness
This compound is unique due to its specific arrangement of pyridine rings and the presence of a methyl group, which can influence its chemical reactivity and coordination behavior. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-methyl-2,6-dipyridin-2-ylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUDKOHDONKQCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.